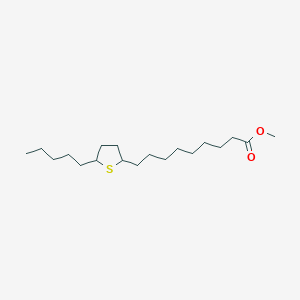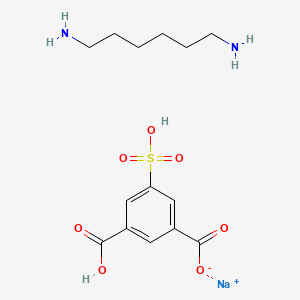
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine” is a complex organic molecule that combines a sodium salt of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine typically involves the reaction of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine in the presence of sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as water or ethanol.
Catalysts: Sometimes, catalysts like sodium acetate are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The process typically includes:
Reactant Mixing: Controlled addition of reactants to ensure complete reaction.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology
In biological research, sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is used in the development of new drugs and as a probe for studying enzyme activities.
Medicine
Industry
In industrial applications, it is used in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-sulfobenzoate
- Hexane-1,6-diamine
- 3-carboxybenzenesulfonic acid
Uniqueness
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike its individual components, this compound exhibits enhanced reactivity and specificity in various applications.
Propriétés
Numéro CAS |
51178-75-7 |
|---|---|
Formule moléculaire |
C14H21N2NaO7S |
Poids moléculaire |
384.38 g/mol |
Nom IUPAC |
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O7S.C6H16N2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-8H2;/q;;+1/p-1 |
Clé InChI |
URULHBSSDRCVQG-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCN)CCN.[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
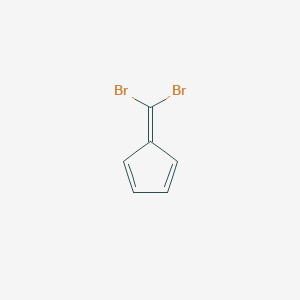
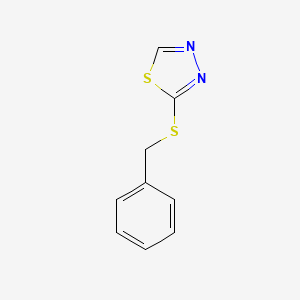
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)
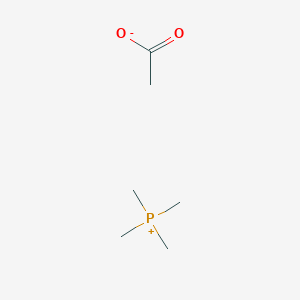
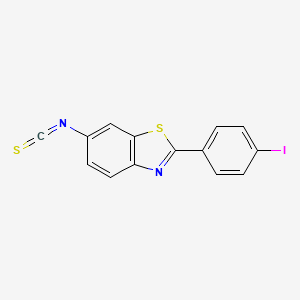
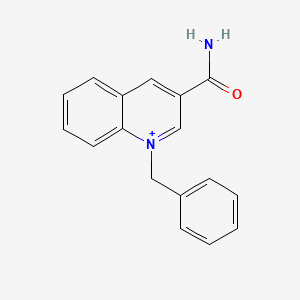

![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)


![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
